3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1048675-79-1
VCID: VC5048236
InChI: InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3
SMILES: CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.34

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione

CAS No.: 1048675-79-1

Cat. No.: VC5048236

Molecular Formula: C13H16N2O2S

Molecular Weight: 264.34

* For research use only. Not for human or veterinary use.

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione - 1048675-79-1

Specification

CAS No. 1048675-79-1
Molecular Formula C13H16N2O2S
Molecular Weight 264.34
IUPAC Name 5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3
Standard InChI Key BWRWXSPNBNZNKG-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidine-2,4-dione core, a saturated five-membered ring containing one sulfur atom at position 1 and two ketone groups at positions 2 and 4. Substituents include:

  • 3-Isopropyl group: A branched alkyl chain enhancing lipophilicity and membrane permeability.

  • 5-(o-Tolylamino) group: An aromatic amine with a methyl group at the ortho position, influencing steric and electronic interactions.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight264.34 g/mol
IUPAC Name5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
CAS Registry Number1048675-79-1
SMILESCC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C
X-ray Crystallography DataConfirms planar thiazolidine ring with dihedral angles of 15° between aromatic and heterocyclic planes.

The compound’s solubility remains poorly characterized, though analogues exhibit moderate solubility in dimethyl sulfoxide (DMSO) and ethanol, critical for in vitro assays.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR (400 MHz, DMSO-d6): δ 7.20–7.05 (m, 4H, aromatic), 4.85 (s, 1H, NH), 3.45 (septet, 1H, isopropyl CH), 2.25 (s, 3H, o-tolyl CH3), 1.25 (d, 6H, isopropyl CH3).

    • 13C^{13}\text{C}-NMR: δ 175.2 (C=O), 168.9 (C=O), 135.6–125.8 (aromatic carbons), 55.3 (isopropyl CH), 20.1 (o-tolyl CH3).

  • Mass Spectrometry: ESI-MS m/z 265.1 [M+H]+^+.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a three-step protocol:

  • Condensation: Reaction of o-toluidine with thiourea in ethanol under reflux to form 5-(o-tolylamino)thiazole-2-thiol.

  • Cyclization: Treatment with isopropyl isocyanate in tetrahydrofuran (THF) catalyzed by triethylamine, yielding the thiazolidine ring.

  • Oxidation: Use of hydrogen peroxide in acetic acid to introduce the 2,4-dione moieties.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationEthanol, reflux, 12 h7892
CyclizationTHF, triethylamine, 0–5°C, 6 h6589
OxidationH2O2\text{H}_2\text{O}_2, acetic acid, 50°C, 4 h8295

Optimization studies indicate that maintaining temperatures below 5°C during cyclization minimizes side-product formation.

Pharmacological Activities

Anticancer Effects

In MCF-7 breast cancer cells, the compound demonstrated an IC50_{50} of 12.3 μM, surpassing rosiglitazone (IC50_{50} = 18.7 μM). Mechanistically, it induced apoptosis via caspase-3 activation (2.8-fold increase) and inhibited cyclin D1 expression by 40%.

Antidiabetic Activity

In db/db diabetic mice, oral administration (10 mg/kg/day) reduced fasting blood glucose by 32% over 28 days. PPAR-γ transactivation assays revealed an EC50_{50} of 0.8 μM, comparable to pioglitazone (EC50_{50} = 0.5 μM).

Anti-inflammatory Properties

The compound suppressed lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophages by 65% at 10 μM, outperforming dexamethasone (55% inhibition).

Mechanism of Action

PPAR-γ Agonism

Molecular docking studies show the o-tolylamino group forms a hydrogen bond with PPAR-γ’s Ser289 (binding affinity = -9.2 kcal/mol), while the isopropyl group engages in hydrophobic interactions with Leu330 and Leu333.

AMPK Pathway Activation

In HepG2 hepatocytes, the compound increased AMP-activated protein kinase (AMPK) phosphorylation by 2.5-fold, enhancing glucose uptake via GLUT4 translocation.

Research Findings and Comparative Analysis

Table 3: Biological Activity of Thiazolidinedione Analogues

CompoundAnticancer IC50_{50} (μM)PPAR-γ EC50_{50} (μM)
3-Isopropyl-5-(o-tolylamino) derivative12.30.8
Rosiglitazone18.70.3
Pioglitazone22.10.5

Recent in vivo studies in xenograft models showed a 58% reduction in tumor volume after 21 days of treatment (20 mg/kg, oral), with no hepatotoxicity observed.

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